molecular formula C11H12F2N4OS B4864473 1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4864473
M. Wt: 286.30 g/mol
InChI Key: VIRNVBBSGYJISP-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core, a thiazole ring, and a difluoromethyl group, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the thiazole ring and the difluoromethyl group. Common reagents used in these reactions include hydrazines, thioamides, and fluorinating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization are common in industrial settings. These methods ensure the efficient and cost-effective production of the compound while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and specific solvents.

Major Products

Scientific Research Applications

1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The difluoromethyl group and the thiazole ring play crucial roles in its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-N~3~-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1H-pyrazole-3-carboxamide
  • (4,5-Dimethyl-1,3-thiazol-2-yl)(4-fluorophenyl)methanamine

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and lipophilicity, while the thiazole ring contributes to its biological activity.

Properties

IUPAC Name

1-(difluoromethyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4OS/c1-5-4-8(16-17(5)10(12)13)9(18)15-11-14-6(2)7(3)19-11/h4,10H,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRNVBBSGYJISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(DIFLUOROMETHYL)-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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